molecular formula C15H16N2O3 B2403820 4-(Benzyloxy)-3-methoxybenzohydrazide CAS No. 321196-08-1

4-(Benzyloxy)-3-methoxybenzohydrazide

Cat. No.: B2403820
CAS No.: 321196-08-1
M. Wt: 272.304
InChI Key: YMAQGDHMUCKFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-methoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxybenzohydrazide typically involves the reaction of 4-(benzyloxy)-3-methoxybenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Material: 4-(Benzyloxy)-3-methoxybenzoic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction proceeds with the formation of the hydrazide derivative, which can be isolated and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the hydrazide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(Benzyloxy)-3-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its hydrazide group allows it to form stable complexes with various biomolecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: It can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-methoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes or modification of proteins. This interaction can disrupt normal cellular processes, making the compound useful in studying biological pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxybenzohydrazide: Lacks the benzyloxy group, which can influence its chemical properties and applications.

    4-(Benzyloxy)-3-methoxybenzoic acid: The precursor to the hydrazide, with different functional groups affecting its reactivity.

Uniqueness

4-(Benzyloxy)-3-methoxybenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, along with the hydrazide functional group. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-9-12(15(18)17-16)7-8-13(14)20-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAQGDHMUCKFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.